3-(2-Chloroethoxy)propanal
Description
3-(2-Chloroethoxy)propanal is an organochlorine aldehyde characterized by a propanal backbone substituted with a 2-chloroethoxy group (-OCH₂CH₂Cl) at the third carbon. This compound combines the reactivity of an aldehyde group with the electron-withdrawing and steric effects of the chloroethoxy substituent. Chlorinated aldehydes are typically intermediates in organic synthesis, pharmaceuticals, or agrochemicals, where their reactivity enables further functionalization .
Properties
CAS No. |
5422-33-3 |
|---|---|
Molecular Formula |
C5H9ClO2 |
Molecular Weight |
136.58 g/mol |
IUPAC Name |
3-(2-chloroethoxy)propanal |
InChI |
InChI=1S/C5H9ClO2/c6-2-5-8-4-1-3-7/h3H,1-2,4-5H2 |
InChI Key |
XXKVOLCCICDWCM-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCCl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethoxy)propanal typically involves the reaction of 3-chloropropanal with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the chloroethoxy group. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroethoxy)propanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products
Oxidation: 3-(2-Chloroethoxy)propanoic acid.
Reduction: 3-(2-Chloroethoxy)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Chloroethoxy)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloroethoxy)propanal involves its reactivity as an aldehyde and a chloroalkane. The aldehyde group can undergo nucleophilic addition reactions, while the chloro group can participate in nucleophilic substitution reactions. These reactions enable the compound to interact with various molecular targets and pathways, facilitating its use in organic synthesis and other applications .
Comparison with Similar Compounds
Sulfur-Containing Analogs: 3-(Methylthio)propanal
Structure : Replaces the chloroethoxy group with a methylthio (-SCH₃) group.
Key Findings :
- Occurrence : Identified in fermented foods (e.g., Budu fish sauce) and roasted peanuts, contributing to "nutty" or "popcorn-like" flavors .
- Formation : Generated via Maillard reaction or methionine Strecker degradation during thermal processing .
- Odor Activity : High odor activity values (OAVs) in roasted peanuts, making it a key flavor contributor .
Comparison :
- Reactivity : The methylthio group is less polar than chloroethoxy, enhancing volatility and aroma impact.
- Applications : Primarily used in food chemistry, unlike chloroethoxy derivatives, which are more likely employed in synthetic chemistry.
Aromatic Substituted Propanals: 3-(2-Chlorophenyl)propanal
Structure : Features a 2-chlorophenyl group (-C₆H₄Cl) instead of chloroethoxy.
Key Findings :
Comparison :
Ethoxy/Methoxy Derivatives: 3-(2-Methoxyethoxy)propylamine
Structure : Substitutes the aldehyde group with an amine and replaces chlorine with methoxy (-OCH₃) .
Key Findings :
Comparison :
- Functionality : The amine group enables participation in condensation reactions, whereas the aldehyde in 3-(2-Chloroethoxy)propanal is prone to oxidation or nucleophilic addition.
Ester Derivatives: Ethyl 3-(1-(2-chlorophenyl)-2-ethoxy-2-oxoethylthio)propanoate
Structure : Replaces the aldehyde with an ester and incorporates a thioether linkage .
Key Findings :
Comparison :
- Reactivity : Esters are less reactive toward nucleophiles than aldehydes, making them preferable in stable intermediates.
Data Table: Key Properties of Selected Propanal Derivatives
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